molecular formula C12H14ClFO B8544176 1-Chloro-3-(4-fluorophenyl)hex-5-en-3-ol

1-Chloro-3-(4-fluorophenyl)hex-5-en-3-ol

Cat. No.: B8544176
M. Wt: 228.69 g/mol
InChI Key: PVGULZQPRGQLPQ-UHFFFAOYSA-N
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Description

1-Chloro-3-(4-fluorophenyl)hex-5-en-3-ol is a halogenated secondary alcohol featuring a hex-5-en-3-ol backbone substituted with a chlorine atom and a 4-fluorophenyl group at the 3-position.

Properties

Molecular Formula

C12H14ClFO

Molecular Weight

228.69 g/mol

IUPAC Name

1-chloro-3-(4-fluorophenyl)hex-5-en-3-ol

InChI

InChI=1S/C12H14ClFO/c1-2-7-12(15,8-9-13)10-3-5-11(14)6-4-10/h2-6,15H,1,7-9H2

InChI Key

PVGULZQPRGQLPQ-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CCCl)(C1=CC=C(C=C1)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related compounds, emphasizing substituent effects, conformational behavior, and functional group interactions.

Hex-5-en-3-ol Derivatives

  • 1-(4-(Benzyloxy)-3-iodophenyl)hex-5-en-3-ol (71a) and 1-(3-iodo-4-(methoxymethoxy)phenyl)hex-5-en-3-ol (72a) ():
    These analogs share the hex-5-en-3-ol backbone but differ in aryl substituents. The iodine and benzyloxy/methoxymethoxy groups introduce steric bulk and electronic effects, influencing reactivity in coupling reactions. For example, the iodine substituent in 71a and 72a facilitates further functionalization via cross-coupling, whereas the chlorine in the target compound may limit such pathways due to lower leaving-group propensity.

Halogenated Phenyl-Substituted Alcohols

  • 1-Chloro-3-(1-naphthyloxy)propan-2-ol ():
    This β-blocker intermediate shares a chloro-alcohol motif but with a naphthyloxy group instead of a fluorophenyl moiety. The naphthyl group enhances lipophilicity, critical for blood-brain barrier penetration in pharmaceuticals, whereas the 4-fluorophenyl group in the target compound may improve metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation.

  • 2-Propanol, 1-chloro-3-[[(4-fluorophenyl)methyl]amino] (): This compound combines chloro, fluoroaryl, and amino groups. The amino group introduces basicity and hydrogen-bonding capacity, contrasting with the tertiary alcohol in the target compound. Such differences highlight how functional group placement affects solubility and intermolecular interactions.

Halogen Effects in Aromatic Systems

  • N-(4-Halophenyl)maleimides (): Fluorine, chlorine, bromine, and iodine substituents on phenyl rings were compared for inhibitory potency. Despite differences in halogen size and electronegativity, minimal variation in IC₅₀ values (e.g., 5.18 μM for F vs. 4.34 μM for I) suggests that steric and electronic effects may be secondary to aromatic π-system interactions in biological activity.

Conformational and Crystallographic Behavior

  • 4-(4-Chlorophenyl)- and 4-(4-Fluorophenyl)-thiazole derivatives (): These isostructural compounds exhibit nearly identical triclinic (P 1) crystal packing but differ in halogen size (Cl vs. F). The smaller fluorine atom allows tighter molecular packing without disrupting the planar conformation of the thiazole core. In contrast, the target compound’s hex-5-en-3-ol backbone may adopt nonplanar conformations due to steric repulsion between the 4-fluorophenyl group and the hydroxyl moiety, as observed in fluorophenyl-substituted porphyrins ().

Research Implications

The target compound’s hybrid structure positions it as a candidate for further studies in:

  • Medicinal Chemistry : Fluorine’s metabolic stability and chlorine’s lipophilicity could synergize in CNS drug design.
  • Materials Science: Nonplanar conformations (due to fluorophenyl groups) may enable tunable liquid crystal or polymer properties.
  • Catalysis : The hydroxyl and alkene groups offer sites for metal coordination or functionalization.

Future work should prioritize crystallographic analysis (using programs like SHELXL or ORTEP-3 ) and biological screening to validate these hypotheses.

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